molecular formula C11H16BrN3 B2999789 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine CAS No. 1779771-31-1

1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine

Cat. No.: B2999789
CAS No.: 1779771-31-1
M. Wt: 270.174
InChI Key: JPZLWPIWRPHQFL-UHFFFAOYSA-N
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Description

1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine is a chemical compound with the molecular formula C11H15BrN2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is characterized by the presence of a bromopyridine moiety attached to an ethyl chain, which is further connected to a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromopyridine with ethylene oxide to form 3-bromopyridin-4-yl ethanol. This intermediate is then reacted with piperazine under basic conditions to yield the final product. The reaction typically requires a solvent such as toluene or ethanol and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the bromopyridine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with the bromine atom replaced by hydrogen.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of biological pathways and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromopyridine moiety can engage in π-π interactions with aromatic residues in the binding site, while the piperazine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine can be compared with other similar compounds, such as:

    1-[2-(3-Chloropyridin-4-yl)ethyl]piperazine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and binding properties.

    1-[2-(3-Fluoropyridin-4-yl)ethyl]piperazine: Contains a fluorine atom, which can affect the compound’s lipophilicity and metabolic stability.

    1-[2-(3-Methylpyridin-4-yl)ethyl]piperazine: The presence of a methyl group can influence the compound’s steric and electronic properties.

The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[2-(3-bromopyridin-4-yl)ethyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3/c12-11-9-14-3-1-10(11)2-6-15-7-4-13-5-8-15/h1,3,9,13H,2,4-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZLWPIWRPHQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC2=C(C=NC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779771-31-1
Record name 1-[2-(3-bromopyridin-4-yl)ethyl]piperazine
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